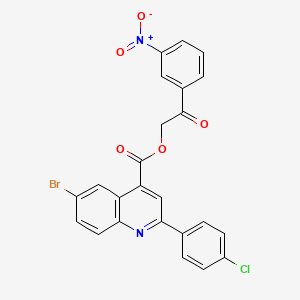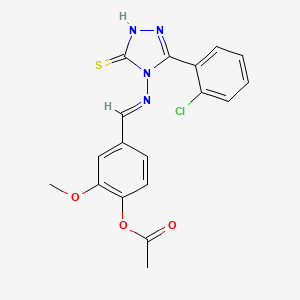![molecular formula C25H23BrN4OS B12041676 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12041676.png)
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phénylacétamide est un composé organique complexe appartenant à la classe des dérivés du triazole. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, un groupe bromophényle et une partie isopropyl-phénylacétamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phénylacétamide implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle triazole : Le cycle triazole est formé par une réaction de cyclisation impliquant un dérivé de l’hydrazine et un composé nitrile approprié en conditions acides ou basiques.
Introduction du groupe bromophényle : Le groupe bromophényle est introduit par une réaction d’halogénation, généralement en utilisant du brome ou un agent bromant.
Fixation du groupe sulfanyl : Le groupe sulfanyl est fixé par une réaction de substitution nucléophile, où un thiol ou un thiolate réagit avec un électrophile approprié.
Formation de la partie acétamide : La dernière étape implique la formation de la partie acétamide par une réaction d’acylation, où un dérivé de l’isopropylamine réagit avec un chlorure d’acyle ou un anhydride.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus afin d’assurer un rendement et une pureté élevés. Cela inclut l’utilisation de catalyseurs efficaces, des conditions réactionnelles contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phénylacétamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium, réduisant potentiellement le cycle triazole ou d’autres groupes fonctionnels.
Substitution : Le groupe bromophényle peut subir des réactions de substitution nucléophile, où l’atome de brome est remplacé par d’autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium et autres agents réducteurs en conditions anhydres.
Substitution : Nucléophiles tels que des amines, des thiols et autres réactifs dans des conditions de solvant et de température appropriées.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones et autres dérivés oxydés.
Réduction : Dérivés triazoliques réduits et autres produits réduits.
Substitution : Dérivés phényliques substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phénylacétamide a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments ou comme composé de tête pour la découverte de médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité, de produits agrochimiques et d’autres produits industriels.
Applications De Recherche Scientifique
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
Le mécanisme d’action de 2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phénylacétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par :
Liaison aux enzymes : Inhibition ou modulation de l’activité d’enzymes spécifiques impliquées dans les processus biologiques.
Interaction avec les récepteurs : Liaison aux récepteurs cellulaires et influence des voies de transduction du signal.
Modulation de l’expression génique : Influence sur l’expression de gènes impliqués dans diverses fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phénylacétamide : Structure similaire avec un groupe chlorophényle au lieu d’un groupe bromophényle.
2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phénylacétamide : Structure similaire avec un groupe méthylphényle au lieu d’un groupe bromophényle.
2-{[5-(4-fluorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phénylacétamide : Structure similaire avec un groupe fluorophényle au lieu d’un groupe bromophényle.
Unicité
L’unicité de 2-{[5-(4-bromophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phénylacétamide réside dans sa combinaison spécifique de groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C25H23BrN4OS |
|---|---|
Poids moléculaire |
507.4 g/mol |
Nom IUPAC |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C25H23BrN4OS/c1-18(2)29(21-9-5-3-6-10-21)23(31)17-32-25-28-27-24(19-13-15-20(26)16-14-19)30(25)22-11-7-4-8-12-22/h3-16,18H,17H2,1-2H3 |
Clé InChI |
YGLYPKMYACDTKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041600.png)
![N-(4-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041605.png)


![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)




![3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041661.png)
![1-(4-Butylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041667.png)
![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1R,4S,7R,11R,14S,17R)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S)-21-[[(2R)-6-amino-2-[[(3R,7R,13S)-3-[[(3R,6S,12S,15R)-15-[[(E)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12041675.png)


